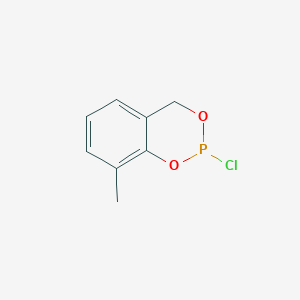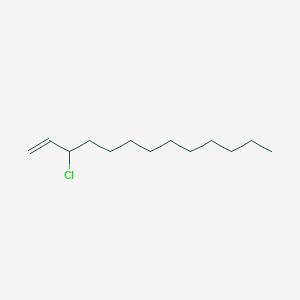
1-Tridecene, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecene, 3-chloro- is an organic compound with the molecular formula C13H25Cl. It is a chlorinated derivative of 1-Tridecene, which is an unsaturated hydrocarbon.
Preparation Methods
The synthesis of 1-Tridecene, 3-chloro- typically involves the chlorination of 1-Tridecene. This can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine to 1-Tridecene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production: On an industrial scale, the production of 1-Tridecene, 3-chloro- may involve more sophisticated techniques such as catalytic chlorination, where specific catalysts are used to achieve higher yields and purity.
Chemical Reactions Analysis
1-Tridecene, 3-chloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 1-Tridecene, 3-chloro- can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: This compound can undergo oxidation to form corresponding epoxides or other oxygenated products.
Reduction Reactions: Reduction of 1-Tridecene, 3-chloro- can lead to the formation of 1-Tridecene or other reduced derivatives. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
1-Tridecene, 3-chloro- has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may utilize this compound to investigate its biological activity and potential effects on living organisms.
Medicine: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tridecene, 3-chloro- involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Tridecene, 3-chloro- can be compared with other similar compounds, such as:
1-Tridecene: The parent compound without the chlorine atom. It has different reactivity and applications.
1-Chlorotridecane: A saturated analog with a chlorine atom. It has different chemical properties and reactivity.
1-Bromotridecene: A brominated analog with similar reactivity but different physical properties. The uniqueness of 1-Tridecene, 3-chloro- lies in its specific reactivity due to the presence of both the double bond and the chlorine atom, which allows for a wide range of chemical transformations
Properties
CAS No. |
146548-52-9 |
|---|---|
Molecular Formula |
C13H25Cl |
Molecular Weight |
216.79 g/mol |
IUPAC Name |
3-chlorotridec-1-ene |
InChI |
InChI=1S/C13H25Cl/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h4,13H,2-3,5-12H2,1H3 |
InChI Key |
ZFWOYQPKYKFFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


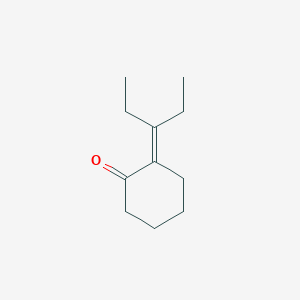

![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
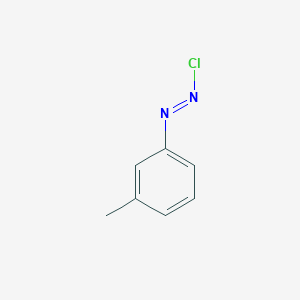

![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
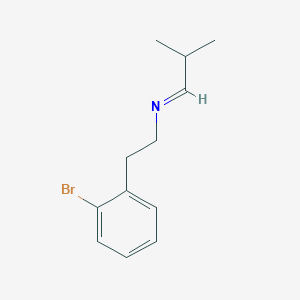
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
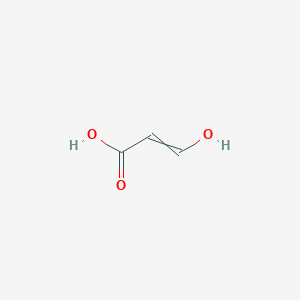

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
silane](/img/structure/B12552702.png)
